molecular formula C16H12FNO4 B3905965 1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one

1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one

Cat. No. B3905965
M. Wt: 301.27 g/mol
InChI Key: TUZZGEZAKLWPGI-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, also known as FluoroMethylketone (FMK), is a synthetic compound that has been widely used in scientific research. FMK is a derivative of chalcone, a natural product found in various plants. FMK has been shown to have potential applications in cancer research, inflammation, and apoptosis.

Mechanism of Action

FMK acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, leading to the inhibition of its activity. FMK has been shown to be a potent inhibitor of caspases, which are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by FMK has been shown to have various biochemical and physiological effects. FMK has been shown to induce apoptosis in cancer cells by inhibiting caspases. FMK has also been shown to reduce inflammation by inhibiting the activity of cathepsins and calpains. Additionally, FMK has been shown to have neuroprotective effects by inhibiting the activity of calpains.

Advantages and Limitations for Lab Experiments

FMK has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMK has a high affinity for cysteine proteases, making it a potent inhibitor. However, FMK has some limitations in lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the enzyme, making it difficult to study the enzyme's activity after inhibition. Additionally, FMK may have off-target effects on other enzymes that contain cysteine residues.

Future Directions

FMK has several potential future directions in scientific research. FMK can be used to study the role of cysteine proteases in various diseases, including cancer, inflammation, and neurodegenerative disorders. FMK can also be used to develop new drugs that target cysteine proteases, which may have therapeutic benefits for these diseases. Additionally, FMK can be modified to improve its selectivity and potency for specific cysteine proteases, which may lead to the development of more effective inhibitors.

Scientific Research Applications

FMK has been extensively used in scientific research due to its ability to inhibit cysteine proteases, such as caspases, cathepsins, and calpains. These enzymes play a crucial role in various cellular processes, including apoptosis, inflammation, and autophagy. FMK has been used to study the role of these enzymes in disease states such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-22-16-9-3-11(10-14(16)18(20)21)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZZGEZAKLWPGI-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
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